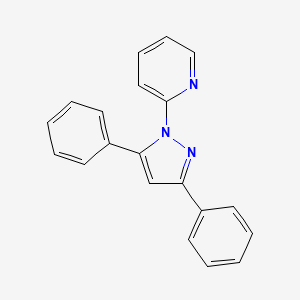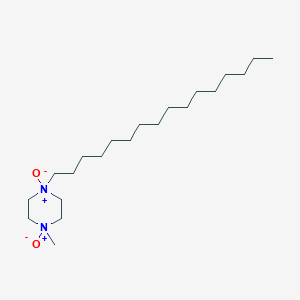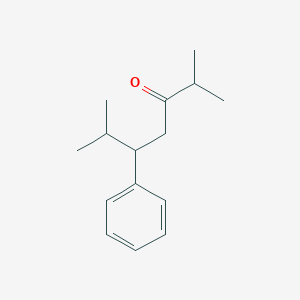
2,6-Dimethyl-5-phenylheptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-5-phenylheptan-3-one is an organic compound with the molecular formula C15H22O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is notable for its branched structure, which includes a phenyl group and two methyl groups attached to a heptane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5-phenylheptan-3-one can be achieved through various methods. One common approach involves the use of Grignard reagents. For instance, the reaction of this compound with a suitable Grignard reagent, followed by hydrolysis, can yield the desired ketone . The reaction typically requires anhydrous conditions and a non-protic solvent such as diethyl ether or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-5-phenylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional functional groups.
Reduction: Alcohols corresponding to the original ketone.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-5-phenylheptan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylheptan-3-one: Lacks the phenyl group, resulting in different chemical properties and reactivity.
5-Phenylheptan-3-one: Lacks the methyl groups, affecting its steric and electronic properties.
2,6-Dimethyl-4-phenylheptan-3-one: Similar structure but with a different position of the phenyl group, leading to variations in reactivity and applications.
Uniqueness
2,6-Dimethyl-5-phenylheptan-3-one is unique due to its specific combination of functional groups and branched structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
| 83237-38-1 | |
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
2,6-dimethyl-5-phenylheptan-3-one |
InChI |
InChI=1S/C15H22O/c1-11(2)14(10-15(16)12(3)4)13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3 |
InChI-Schlüssel |
VMULNJDQXGXKHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC(=O)C(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


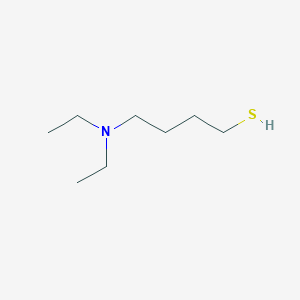


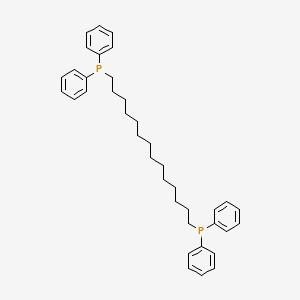

![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate](/img/structure/B14431657.png)

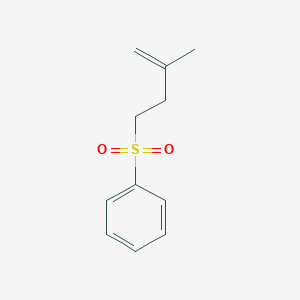
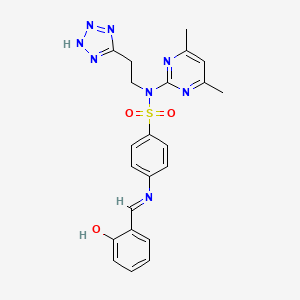
![2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid](/img/structure/B14431675.png)
